COMT Isoform Selectivity: Differential Inhibition of Soluble vs. Membrane-Bound COMT in Rat Tissue
Methyl 2-methylbenzo[d]oxazole-4-carboxylate exhibits measurable isoform selectivity between soluble (S-COMT) and membrane-bound (MB-COMT) catechol O-methyltransferase, a differentiation not established for the unsubstituted methyl benzoxazole-4-carboxylate analog (CAS 128156-54-7). In standardized enzymatic assays using Wistar rat liver (S-COMT) and brain (MB-COMT) homogenates, the target compound demonstrated an IC₅₀ of 13 nM against S-COMT and 5.8 nM against MB-COMT, corresponding to a 2.2-fold selectivity preference for the membrane-bound isoform [1]. This isoform discrimination profile provides a defined benchmark for comparator assessment in COMT-targeted screening programs.
| Evidence Dimension | COMT Isoform Inhibitory Potency |
|---|---|
| Target Compound Data | S-COMT IC₅₀ = 13 nM; MB-COMT IC₅₀ = 5.8 nM (2.2-fold selectivity) |
| Comparator Or Baseline | Methyl benzoxazole-4-carboxylate (CAS 128156-54-7): COMT inhibition data not available in BindingDB or ChEMBL |
| Quantified Difference | Not calculable due to absent comparator data; target compound provides established baseline |
| Conditions | Wistar rat liver S-COMT assay (adrenaline substrate, 20 min preincubation); Wistar rat brain MB-COMT assay (adrenaline substrate, 20 min preincubation) |
Why This Matters
Procurement of the 2-methyl substituted variant enables isoform-selective COMT profiling, whereas the unsubstituted analog lacks documented target engagement data.
- [1] BindingDB. BDBM50479631 (CHEMBL137555). Affinity Data: IC₅₀ = 13 nM (S-COMT, rat liver); IC₅₀ = 5.8 nM (MB-COMT, rat brain). Curated by ChEMBL. View Source
